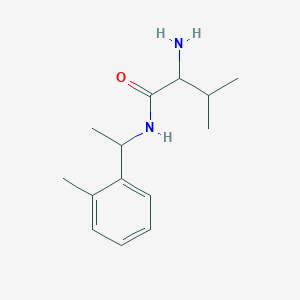

2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide

Description

2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide derivative characterized by a branched aliphatic chain and an aromatic o-tolyl substituent. The compound features:

- A 2-amino-3-methylbutanamide backbone, contributing to hydrogen-bonding capacity and stereochemical complexity.

- An N-(1-(o-tolyl)ethyl) group, where the o-tolyl (ortho-methylphenyl) moiety introduces steric bulk and lipophilicity.

This structure is cataloged in commercial reagent databases, indicating its relevance in synthetic chemistry and pharmacological research .

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide |

InChI |

InChI=1S/C14H22N2O/c1-9(2)13(15)14(17)16-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,15H2,1-4H3,(H,16,17) |

InChI Key |

UAMGTTUCOPONDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-methylbutanoic acid with o-toluidine under specific conditions to form the desired amide. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated aromatic compounds.

Scientific Research Applications

2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can interact with hydrophobic pockets in biomolecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Stereoisomeric Variants

| Compound | Structure | Molecular Formula (MW) | CAS RN | Key Differences |

|---|---|---|---|---|

| (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | 2R isomer with phenylmethyl group | C₁₃H₂₀N₂O (220.31) | 268556-62-3 | - 3,3-dimethyl substitution replaces 3-methyl group. |

- Phenylmethyl substituent lacks o-methyl modification. (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | 2S isomer | C₁₃H₂₀N₂O (220.31) | 207121-91-3 | Stereochemistry alters binding affinity in chiral environments.

Substituted Butanamide Derivatives

| Compound | Structure | Molecular Formula (MW) | CAS RN | Key Differences |

|---|---|---|---|---|

| (S)-2-Amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide | Pyrrole-2-yl substituent | C₁₂H₁₈N₃O₂ (236.29) | Not provided | - Pyrrole group introduces π-π stacking potential. |

- Higher topological polar surface area (88 Ų vs. ~70 Ų for o-tolyl analog). (2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride | 4-Nitrophenyl group | C₁₁H₁₆ClN₃O₃ (297.72) | 77835-49-5 | - Electron-withdrawing nitro group enhances acidity and reactivity.

- Hydrochloride salt improves solubility.

Implications : The nitro group in the 4-nitrophenyl derivative may facilitate electrophilic interactions in receptor binding, while the pyrrole analog’s polar surface area impacts permeability.

Indole- and Piperazine-Containing Analogs

| Compound | Structure | Similarity Score | Key Differences |

|---|---|---|---|

| 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide | Indole-3-yl substituent | 0.92 | - Indole ring enables hydrogen bonding via NH group. |

- Hydroxy group increases hydrophilicity. 1-(o-tolyl)piperazine hydrochloride | Piperazine core | Not applicable | - Piperazine replaces amide backbone.

- Lacks amino-methylbutanamide chain.

Implications : The indole analog’s similarity score (0.92) suggests overlapping pharmacophoric features, but the absence of the o-tolyl group limits direct functional equivalence.

Pharmacologically Active Analogs (Fentanyl Derivatives)

| Compound | Structure | Key Differences |

|---|---|---|

| N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl) | Piperidine core with acetyl and 4-methylphenyl groups | - Piperidine ring replaces butanamide backbone. |

Implications : While structurally distinct, these analogs highlight the importance of aromatic substituents (e.g., o-tolyl vs. 4-methylphenyl) in modulating receptor affinity.

Biological Activity

2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide, a compound with potential pharmacological properties, has garnered attention for its biological activity. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features an amino group, a branched aliphatic chain, and an aromatic o-tolyl group, which may influence its interaction with biological targets. The synthesis of similar compounds often involves straightforward methods such as amide bond formation or alkylation reactions. For instance, the synthesis of related benzothiazole derivatives has been reported using various intermediates that may also apply to the synthesis of this compound .

Antimicrobial Properties

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For example, certain benzothiazole derivatives demonstrated promising anti-tubercular activity with minimum inhibitory concentration (MIC) values ranging from 1.8 to 6.9 μg/mL against Mycobacterium tuberculosis . While specific data for this compound is limited, its structural similarity suggests potential efficacy against similar pathogens.

Inhibition of Enzymatic Activity

The compound's activity may extend to inhibiting specific enzymes. For instance, related compounds have been evaluated for their ability to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes. The IC50 values for effective NNMT inhibitors have been reported as low as 0.061 μM for structurally related compounds . This suggests that this compound could possess comparable inhibitory effects.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have shown that the positioning of functional groups significantly affects their binding affinity and inhibitory potency against target enzymes.

- Molecular Interactions : Molecular docking studies indicate that the presence of specific functional groups enhances binding to active sites of target proteins, which could be relevant for understanding how this compound interacts with biological targets.

Case Study: Antitubercular Activity

In a comparative study assessing the antitubercular activity of various compounds, those with amide functionalities showed improved potency over their non-amide counterparts. For example, modifications leading to increased hydrophilicity or steric hindrance resulted in enhanced activity . This suggests that incorporating an amide group in the structure of this compound might similarly enhance its biological activity.

Table of Biological Activity

| Compound | Target | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| Benzothiazole Derivative A | DprE1 | 2.2 ± 0.1 | 3.2 |

| Benzothiazole Derivative B | DprE1 | 3.0 ± 0.6 | 4.8 |

| NNMT Inhibitor C | NNMT | 0.061 | - |

| NNMT Inhibitor D | NNMT | 0.19 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.